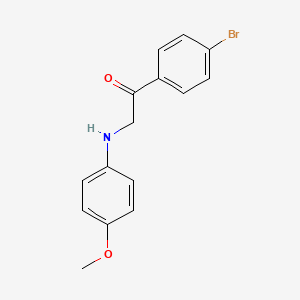

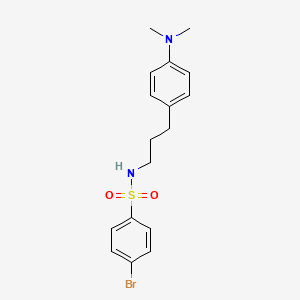

4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct information available on the synthesis of “4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide”, benzenesulfonamide derivatives have been synthesized and studied for their anticancer and antimicrobial properties . The synthesis of these compounds often involves carbonic anhydrase IX inhibition .Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

The synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been explored for their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkable candidates for Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Biological Screening

N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide have been synthesized and evaluated for their biological potential. The targeted compounds exhibited moderate to good activities against Gram-negative and Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Synthetic Chemistry

Benzenesulfonamide serves as a powerful Directed Metalation Group (DMG), with vast potential in arylsulfonamides using Directed ortho Metalation (DoM) methodology. This approach has been utilized in the synthesis of heterocyclic compounds, demonstrating the versatility of benzenesulfonamide derivatives in organic synthesis (Familoni, 2002).

Molecular Docking and DFT Calculations

The synthesis, molecular docking, and Density Functional Theory (DFT) calculations of novel benzenesulfonamide derivatives have been conducted to explore their potential as cyclooxygenase-2 inhibitors, showcasing the application of these compounds in medicinal chemistry and drug design (Fahim & Shalaby, 2019).

Mecanismo De Acción

Target of Action

The primary target of the compound 4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .

Mode of Action

The compound interacts with its target, AchE, by inhibiting its activity . This inhibition affects the normal transmission of nerve impulses in both mammals and fish, leading to significant behavioral changes and body movement impairment .

Biochemical Pathways

The compound’s action affects the biochemical pathway involving acetylcholine and its hydrolysis . By inhibiting AchE, the compound disrupts this pathway, leading to an accumulation of acetylcholine. This accumulation can interfere with normal nerve impulse transmission .

Result of Action

The inhibition of AchE by the compound leads to significant behavioral changes and body movement impairment . In a study on rainbow trout alevins, it was found that AchE levels were significantly reduced in all groups treated with the compound compared to control groups .

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-N-[3-[4-(dimethylamino)phenyl]propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O2S/c1-20(2)16-9-5-14(6-10-16)4-3-13-19-23(21,22)17-11-7-15(18)8-12-17/h5-12,19H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDIBBYCLOBHJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2455367.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide](/img/structure/B2455369.png)

![2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2455370.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2455371.png)

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2455375.png)

![2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2455377.png)

![1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one](/img/structure/B2455378.png)